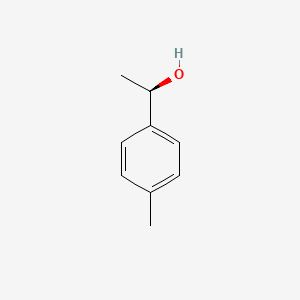

(R)-1-(4-Methylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIHYIJKKUWIS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42070-92-8 | |

| Record name | (+)-1-(4-Methylphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42070-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-p-Tolylethanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042070928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-1-(4-methylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-P-TOLYLETHANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFM3490S6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(4-Methylphenyl)ethanol: Properties, Synthesis, and Applications

Introduction

(R)-1-(4-Methylphenyl)ethanol, also referred to as (R)-1-(p-tolyl)ethanol, is a chiral secondary alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its deceptively simple structure—a single stereocenter adjacent to a p-tolyl group—belies its utility as a valuable chiral building block and a benchmark substrate for the development of new asymmetric synthesis methodologies.[1] The presence of a defined stereocenter makes it a crucial starting material for constructing more complex, enantiomerically pure molecules, particularly pharmacologically active compounds where stereochemistry dictates biological activity. This guide provides a comprehensive overview of its chemical properties, modern synthetic strategies, analytical characterization, and key applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. It is a clear, colorless liquid at room temperature with a characteristic sweet, floral odor.[2]

| Property | Value | Source(s) |

| CAS Number | 42070-92-8 | [1] |

| Molecular Formula | C₉H₁₂O | [3] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| Appearance | Clear colorless liquid | [5] |

| Boiling Point | 218-220 °C | [4] |

| Density | 0.987 g/mL at 20 °C | [4] |

| Refractive Index | ~1.524 at 20 °C | [4][5] |

| Solubility | Slightly soluble/miscible in water. Soluble in organic solvents. | [2] |

| Purity (Typical) | ≥96% (GC) | [5] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear fingerprint of the molecule.[3]

-

δ 7.26 (d, J=7.2 Hz, 2H): Aromatic protons ortho to the ethyl group.

-

δ 7.16 (d, J=7.6 Hz, 2H): Aromatic protons meta to the ethyl group.

-

δ 4.85 (q, J=4.8 Hz, 1H): The methine proton (CH-OH), which is deshielded by the adjacent oxygen. Its coupling to the methyl protons results in a quartet.

-

δ 2.35 (s, 3H): The methyl protons on the aromatic ring (Ar-CH₃).

-

δ 1.91 (s, 1H): The hydroxyl proton (-OH). This peak can be broad and its chemical shift is concentration-dependent.

-

δ 1.48 (d, J=6.4 Hz, 3H): The methyl protons adjacent to the stereocenter, appearing as a doublet due to coupling with the methine proton.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the carbon framework.[3]

-

δ 142.9, 137.2, 129.2, 125.4: Aromatic carbons.

-

δ 70.3: The carbon bearing the hydroxyl group (C-OH).

-

δ 25.1: The methyl carbon of the ethyl group (-CH(OH)CH₃).

-

δ 21.1: The methyl carbon on the aromatic ring (Ar-CH₃).

-

-

Infrared (IR) Spectroscopy (Thin Film): The IR spectrum shows characteristic absorptions for the functional groups.[3][6]

-

ν_max ~3364 cm⁻¹: A strong, broad absorption characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.

-

ν_max ~1514 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

ν_max ~1089 cm⁻¹: C-O stretching vibration.

-

Core Synthesis Strategy: Asymmetric Reduction

The most prevalent and efficient route to this compound is the enantioselective reduction of its prochiral precursor, 4-methylacetophenone. This transformation is a cornerstone reaction for evaluating the efficacy of new chiral catalysts.

Causality in Method Selection:

The choice of reduction method hinges on a balance of desired enantioselectivity, scalability, cost, and environmental impact.

-

Biocatalysis: Utilizes enzymes (ketoreductases or alcohol dehydrogenases) or whole microorganisms. This approach is favored for its exceptional enantioselectivity (often >99% ee), mild and safe reaction conditions (ambient temperature and pressure, aqueous media), and sustainability.[1] The enzyme's active site provides a highly specific chiral environment that dictates the stereochemical outcome.[1]

-

Asymmetric Chemical Catalysis: Employs chiral metal complexes (e.g., Ru-, Rh-, Ir-based catalysts) for transfer hydrogenation or hydrogenation. These methods are highly scalable and offer excellent enantioselectivity, making them suitable for industrial production. The predictability of these systems is often governed by well-understood mechanistic models.

Caption: Asymmetric synthesis of this compound.

Protocol: Chiral Purity Analysis via HPLC

Verifying the enantiomeric excess (ee) is a critical, self-validating step in any asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.

Rationale: A CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. These transient, unequal interactions lead to different retention times, allowing for their separation and quantification.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound in the mobile phase solvent (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.

-

Prepare a standard of the racemic 1-(4-methylphenyl)ethanol to confirm peak identification and resolution.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for this class of compounds.

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio may require optimization to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 25 °C.

-

-

Analysis:

-

Inject the racemic standard first to determine the retention times for both the (R) and (S) enantiomers and to calculate the resolution factor.

-

Inject the synthesized sample.

-

Integrate the peak areas for both enantiomers observed in the chromatogram.

-

-

Calculation of Enantiomeric Excess (% ee):

-

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

-

Key Application: Precursor for Chiral Amines

A primary application of this compound is its role as a precursor for the synthesis of (R)-1-(4-methylphenyl)ethylamine.[7] This chiral amine is a highly valuable intermediate in the pharmaceutical industry, serving as a building block for drugs targeting the central nervous system and as a chiral resolving agent.[8]

Caption: Application pathway from chiral alcohol to pharmaceuticals.

Protocol: Synthesis of (R)-1-(4-methylphenyl)ethylamine (Representative)

This protocol outlines a common two-step sequence involving conversion to an amide followed by hydrolysis. This ensures retention of stereochemistry at the chiral center.

Step 1: Formation of (R)-N-[1-(4-methylphenyl)ethyl]acetamide

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction: To a solution of this compound (1 eq.) in acetonitrile, add sulfuric acid (2 eq.) at 0 °C.

-

Addition: Slowly add sodium cyanide (1.5 eq.).

-

Reflux: Warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and carefully pour it into ice-water. Neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Step 2: Deacylation to (R)-1-(4-methylphenyl)ethylamine[7]

-

Setup: In a round-bottom flask, dissolve the acetamide from Step 1 in a suitable alcohol solvent (e.g., n-butanol).

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 50% w/w).

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or GC for the disappearance of the amide.

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent like toluene.

-

Purification: Combine the organic layers. The chiral amine can be purified by distillation under reduced pressure to yield the final product as a colorless oil.

Safety and Handling

-

General: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong reducing agents.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a model compound for the study and application of asymmetric synthesis. Its well-defined physicochemical properties, coupled with robust and highly selective synthetic routes, make it an indispensable tool for chemists. Its primary utility as a precursor to valuable chiral amines underscores its importance in the drug development pipeline, where stereochemical purity is paramount. The methodologies and data presented in this guide serve as a foundational resource for researchers leveraging this key chiral alcohol in their synthetic endeavors.

References

-

(S)-1-(4-Methylphenyl)ethanol spectroscopic data. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

- CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine. (n.d.). Google Patents.

-

Supporting information for L-Proline: an efficient N,O-bidentate ligand. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). (n.d.). FooDB. Retrieved January 18, 2026, from [Link]

-

(R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. (2026, January 7). Oreate AI Blog. Retrieved January 18, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]

-

Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

-

Ethanone, 1-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

- CN101062901A - Preparation method of methyl ethylamine. (n.d.). Google Patents.

- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (n.d.). Google Patents.

-

Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). (n.d.). HMDB. Retrieved January 18, 2026, from [Link]

-

1-(4-Methylphenyl)ethanol, 97%. (n.d.). Thermo Scientific Chemicals. Retrieved January 18, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755) - FooDB [foodb.ca]

- 3. rsc.org [rsc.org]

- 4. 1-(4-Methylphenyl)ethanol(536-50-5) 1H NMR spectrum [chemicalbook.com]

- 5. B20832.03 [thermofisher.com]

- 6. 1-(4-Methylphenyl)ethanol(536-50-5) IR Spectrum [m.chemicalbook.com]

- 7. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]

- 8. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]

Spectroscopic Data of (R)-1-(4-Methylphenyl)ethanol: An In-Depth Technical Guide

Introduction

(R)-1-(4-Methylphenyl)ethanol is a chiral secondary alcohol of significant interest in the fields of synthetic chemistry and drug development.[1][2] As a versatile chiral building block, its enantiopurity and structural integrity are paramount for the stereoselective synthesis of complex molecules.[3][4] Rigorous spectroscopic characterization is therefore not merely a procedural step but a fundamental requirement for ensuring material quality, confirming structural identity, and validating synthetic outcomes.

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, intended for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying principles and experimental considerations that inform their interpretation. The synthesis of these multi-faceted data points provides an unambiguous structural confirmation of the molecule.

Molecular Structure and Atom Numbering

The structural identity of a molecule is the foundation upon which all other chemical and biological properties are built. The diagram below illustrates the structure of this compound with a standardized numbering system that will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of 1-(4-Methylphenyl)ethanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift of a proton is highly sensitive to its electronic environment.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence the chemical shift of labile protons, particularly the hydroxyl (-OH) proton, through hydrogen bonding.[5][6]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz).[7] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

(Optional) D₂O Shake: To confirm the identity of the -OH proton signal, a "D₂O shake" can be performed. Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[8]

¹H NMR Spectroscopic Data Summary (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.28 | d | 2H | 8.0 | H2, H6 |

| 7.18 | d | 2H | 8.0 | H3, H5 |

| 4.86 | q | 1H | 6.4 | H7 |

| 2.38 | s | 3H | - | H11 (Ar-CH₃) |

| 1.49 | d | 3H | 6.4 | H8 (CH-CH₃) |

Data sourced from The Royal Society of Chemistry[7].

Interpretation and Causality:

-

Aromatic Region (7.18-7.28 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which at 500 MHz simplifies to two distinct doublets. The protons H2 and H6 are ortho to the electron-donating alkyl substituent and appear slightly downfield compared to H3 and H5.

-

Methine Proton (4.86 ppm): The proton at C7 (H7) is adjacent to both the aromatic ring and the electronegative oxygen atom, causing a significant downfield shift.[8][9] It appears as a quartet due to coupling with the three equivalent protons of the C8 methyl group (n+1 rule, 3+1=4).

-

Aromatic Methyl Group (2.38 ppm): The protons of the methyl group attached to the aromatic ring (C11) are shielded relative to the aromatic protons and appear as a sharp singlet as they have no adjacent protons to couple with.

-

Aliphatic Methyl Group (1.49 ppm): The protons at C8 appear as a doublet due to coupling with the single methine proton at C7 (n+1 rule, 1+1=2).

-

Hydroxyl Proton (-OH): The signal for the hydroxyl proton is often a broad singlet and its chemical shift is highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[8][9] In many reported spectra, it may not be explicitly assigned or may be broad enough to be part of the baseline. The D₂O shake is the definitive method for its identification.[8]

Caption: Key ¹H-¹H spin-spin couplings in this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample is typically used for ¹³C NMR compared to ¹H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent).

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer, often using proton-decoupling techniques to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

¹³C NMR Spectroscopic Data Summary

| Chemical Shift (δ) ppm | Assignment |

| 142.3 | C1 |

| 137.2 | C4 |

| 129.1 | C3, C5 |

| 125.4 | C2, C6 |

| 70.3 | C7 |

| 25.1 | C8 |

| 21.1 | C11 |

Note: Data is based on typical chemical shifts for this structural motif. Specific values can be found in spectral databases such as ChemicalBook.[10]

Interpretation and Causality:

-

Aromatic Carbons (125-143 ppm): The aromatic carbons resonate in the typical downfield region. The quaternary carbons, C1 and C4, which are attached to other non-hydrogen atoms, appear at the lowest field in this group. C1 is deshielded by the attached C7-OH group, and C4 is deshielded by the C11 methyl group. The protonated aromatic carbons (C2, C3, C5, C6) appear at slightly higher fields.

-

Methine Carbon (70.3 ppm): The C7 carbon, directly bonded to the electronegative oxygen atom, is significantly deshielded and appears in the characteristic range for alcohol-bearing carbons.

-

Methyl Carbons (21-26 ppm): The two methyl carbons, C8 and C11, are the most shielded carbons and appear at the highest field. The aromatic methyl (C11) is typically found around 21 ppm, while the aliphatic methyl (C8) is slightly further downfield.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at specific frequencies.

Experimental Protocol: FT-IR Data Acquisition

For a liquid sample like this compound, several methods are applicable:

-

Neat Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are pressed together to form a thin film.[11]

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto an ATR crystal (e.g., diamond or ZnSe).[12] This technique requires minimal sample preparation and is widely used for its convenience.[13][14]

The instrument records a background spectrum (of air or the clean ATR crystal) which is then subtracted from the sample spectrum to yield the final absorption spectrum.[14]

IR Spectroscopic Data Summary

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded) |

| ~3020 | Medium | C-H stretch (aromatic) |

| ~2970 | Medium-Strong | C-H stretch (aliphatic, sp³) |

| ~1610, 1515 | Medium | C=C stretch (aromatic ring) |

| ~1080 | Strong | C-O stretch (secondary alcohol) |

| ~815 | Strong | C-H bend (out-of-plane, 1,4-disubstituted) |

Note: Frequencies are typical for this class of compound. A reference spectrum is available at ChemicalBook.[15]

Interpretation and Causality:

-

O-H Stretch (~3350 cm⁻¹): The most prominent feature in the IR spectrum of an alcohol is the strong and broad absorption due to the O-H stretching vibration.[8][9] The broadening is a direct consequence of intermolecular hydrogen bonding, which creates a variety of O-H bond environments, thus absorbing over a range of frequencies.

-

C-H Stretches (2970-3020 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those just below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic).

-

C=C Aromatic Stretches (~1610, 1515 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretch (~1080 cm⁻¹): The strong absorption in this region is due to the C-O stretching vibration of the secondary alcohol functional group.[9]

-

Out-of-Plane Bend (~815 cm⁻¹): This strong band is highly indicative of the para (1,4) substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via Gas Chromatography (GC-MS), where it is vaporized.[16]

-

Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged ions and neutral radicals.

-

Analysis: The resulting ions are accelerated and separated by a mass analyzer based on their m/z ratio, and a detector records their relative abundance.

Mass Spectrometry Data Summary

| m/z | Relative Intensity | Proposed Fragment |

| 136 | Moderate | [C₉H₁₂O]⁺• (Molecular Ion, M⁺•) |

| 121 | High (Base Peak) | [M - CH₃]⁺ |

| 93 | Moderate | [C₇H₉]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Data sourced from SpectraBase and PubChem.[16][17]

Interpretation and Causality:

-

Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 136.19 g/mol .[16][17]

-

Base Peak (m/z 121): The most abundant ion in the spectrum (the base peak) occurs at m/z 121. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a classic example of alpha-cleavage , a dominant fragmentation pathway for alcohols, where the C-C bond adjacent to the oxygen is broken.[9] The resulting cation is highly stabilized by resonance with both the aromatic ring and the oxygen atom.

-

Other Fragments (m/z 91, 77): The peak at m/z 91 is characteristic of a benzyl or tropylium cation, a common fragment for toluene-derived structures.[18][19] Further fragmentation can lead to the phenyl cation at m/z 77. The fragment at m/z 93 likely arises from the loss of an ethyl group from the aromatic ring, followed by rearrangement.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The orthogonal data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unequivocal confirmation of the structure of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of key hydroxyl and aromatic functional groups. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. For professionals in research and drug development, a thorough understanding and application of these techniques are indispensable for validating molecular identity, ensuring purity, and maintaining the rigorous quality standards required in the scientific field.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. PubMed. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (2015). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts | Request PDF. Retrieved from [Link]

- Meyerson, S., Rylander, P. N., Eliel, E. L., & McCollum, J. D. (1959). Organic Ions in the Gas Phase. IX. Dissociation of Benzyl Alcohol by Electron Impact. Journal of the American Chemical Society.

-

Pal, I., Chaudhari, S. R., & Suryaprakash, N. R. (2014). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Methylphenyl)ethanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. NIST WebBook. Retrieved from [Link]

-

NMRFAM. (n.d.). BENZYL ALCOHOL; EI-B; MS. Retrieved from [Link]

-

Human Metabolome Database. (2023). Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone. Retrieved from [Link]

-

FooDB. (2020). Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). Retrieved from [Link]

-

DR-NTU. (n.d.). Nanoscale-to-molecular chirality transfer: enantioselective catalysis and chiral amplification-driven detection. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410). Retrieved from [Link]

-

PubChem. (n.d.). CID 160893720 | C18H24O2. Retrieved from [Link]

-

PubChem. (n.d.). p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817. Retrieved from [Link]

-

MDPI. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]

-

ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

National Institutes of Health. (2019). Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378) [hmdb.ca]

- 2. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755) - FooDB [foodb.ca]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. mdpi.com [mdpi.com]

- 5. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1-(4-Methylphenyl)ethanol(536-50-5) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. jascoinc.com [jascoinc.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 15. 1-(4-Methylphenyl)ethanol(536-50-5) IR Spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Benzyl alcohol [webbook.nist.gov]

- 19. researchgate.net [researchgate.net]

Synthesis of (R)-1-(4-Methylphenyl)ethanol: A Technical Guide to Asymmetric Transfer Hydrogenation

Abstract

This technical guide provides an in-depth exploration of the synthesis of (R)-1-(4-Methylphenyl)ethanol, a valuable chiral intermediate, through the asymmetric transfer hydrogenation of 4-methylacetophenone. We delve into the mechanistic intricacies of this transformation, with a particular focus on the highly efficient and selective Noyori-type ruthenium catalysts. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven protocols. The guide includes detailed experimental procedures, comprehensive characterization data, and a comparative analysis of various catalytic systems, ensuring scientific integrity and empowering researchers to achieve high yields and enantioselectivities.

Introduction: The Significance of Chiral Alcohols

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The specific stereochemistry of these molecules is often critical to their biological activity. This compound, in particular, serves as a key precursor for the synthesis of various bioactive compounds and is a valuable model substrate for the development of new asymmetric catalytic methods. The asymmetric reduction of prochiral ketones represents one of the most direct and atom-economical routes to enantiomerically pure alcohols.[2] Among the various methods, catalytic asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical approach, avoiding the need for high-pressure hydrogen gas and often proceeding under mild reaction conditions.[3]

This guide will focus on the synthesis of this compound from 4-methylacetophenone, a readily available starting material. We will explore the underlying principles of asymmetric catalysis and provide a detailed examination of the state-of-the-art methodologies that deliver this chiral alcohol with high enantiopurity.

The Catalytic Heart of the Reaction: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a redox reaction where a hydrogen donor, typically a secondary alcohol like isopropanol or a formic acid/triethylamine mixture, transfers hydrogen to a substrate, such as a ketone, mediated by a chiral catalyst.[4] The enantioselectivity of the reaction is dictated by the chiral environment created by the catalyst, which preferentially directs the hydride transfer to one of the two prochiral faces of the ketone.

The Noyori-Ikariya Catalysts: A Paradigm of Efficiency

A significant breakthrough in ATH was the development of ruthenium(II) complexes bearing a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand and an arene ligand (e.g., p-cymene), pioneered by Ryoji Noyori and Takeshi Ikariya.[5] These catalysts, often referred to as Noyori-Ikariya catalysts, exhibit remarkable activity and enantioselectivity for the reduction of a wide range of ketones.[6]

The generally accepted mechanism for the Ru-TsDPEN catalyzed transfer hydrogenation of ketones involves a metal-ligand bifunctional pathway.[5]

Mechanistic Insights: A Step-by-Step Look at Asymmetric Induction

The exceptional enantioselectivity of the Noyori-type catalysts stems from a well-orchestrated sequence of molecular interactions within the catalytic cycle. The following diagram illustrates the key steps involved in the asymmetric transfer hydrogenation of 4-methylacetophenone using a (S,S)-Ru-TsDPEN catalyst to yield this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kanto.co.jp [kanto.co.jp]

- 6. ethz.ch [ethz.ch]

(R)-1-(4-Methylphenyl)ethanol: A Comprehensive Technical Guide for Advanced Synthesis and Analysis

Introduction

(R)-1-(4-Methylphenyl)ethanol, a chiral aromatic alcohol, stands as a pivotal intermediate and a valuable building block in the landscape of modern organic synthesis. Its significance is particularly pronounced in the pharmaceutical and fragrance industries, where stereochemistry dictates biological activity and sensory properties.[1][2] This technical guide provides an in-depth exploration of this compound, offering a detailed examination of its chemical and physical properties, robust synthesis and purification protocols, and advanced analytical methodologies for its characterization. The content herein is curated for researchers, scientists, and drug development professionals, aiming to equip them with the fundamental knowledge and practical insights required to effectively utilize this versatile chiral synthon.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and application in synthetic workflows.

Key Properties

| Property | Value | Reference(s) |

| CAS Number | 536-50-5 | [3] |

| Molecular Formula | C₉H₁₂O | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Sweet, floral | [4] |

| Boiling Point | 218-220 °C | [3] |

| Density | 0.987 g/mL at 20 °C | [3] |

| Flash Point | 102 °C | [3] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether. | [4] |

Safety and Handling

This compound is considered to have low acute toxicity. However, as with any chemical substance, appropriate safety precautions must be observed.

-

General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[5][6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Fire Safety: The compound is combustible. Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical, or foam. Vapors may form explosive mixtures with air.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding prochiral ketone, 4'-methylacetophenone. Both chemocatalytic and biocatalytic methods have proven highly effective.

Asymmetric Reduction using a Chiral Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of ketones.[7] The in-situ generated chiral oxazaborolidine catalyst promotes the highly stereoselective transfer of a hydride from a borane reagent to the ketone.

-

Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 0.6-1.2 equivalents) dropwise to the stirred catalyst solution. Stir the mixture for 15 minutes at 0 °C to allow for complex formation.

-

Substrate Addition: In a separate flame-dried flask, dissolve 4'-methylacetophenone (1.0 equivalent) in anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to a specified low temperature (e.g., -30 °C).

-

Reaction: Slowly add the solution of 4'-methylacetophenone to the catalyst-borane complex. Stir the reaction at the same temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

-

Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Subject the crude product to an acidic workup with 1 M HCl to hydrolyze the borate esters.

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Caption: Workflow for the CBS reduction of 4'-methylacetophenone.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones, often operating under mild conditions with high enantioselectivity.[8]

-

Reaction Medium Preparation: In a temperature-controlled vessel, prepare a solution of phosphate buffer (e.g., 100 mM, pH 7.0). For cofactor regeneration, add a sacrificial alcohol such as isopropanol and a suitable dehydrogenase or use a glucose/glucose dehydrogenase (GDH) system. Add a catalytic amount of the cofactor NAD⁺ or NADP⁺.

-

Biocatalyst Addition: Add the alcohol dehydrogenase (ADH) enzyme solution or whole-cell biocatalyst to the reaction medium.

-

Substrate Addition: Dissolve 4'-methylacetophenone in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C). Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral GC or HPLC.

-

Work-up and Extraction: Once the reaction has reached the desired conversion, terminate it by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.[7]

Caption: General workflow for the biocatalytic reduction of 4'-methylacetophenone.

Purification

Purification of this compound is crucial to remove unreacted starting materials, byproducts, and any residual catalyst. Column chromatography is a widely used and effective method.

Column Chromatography

-

Column Preparation: Select a glass column of appropriate size. Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and pour it into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles. Add another thin layer of sand on top of the silica gel bed.[9][10]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane and carefully apply it to the top of the silica gel column.[10]

-

Elution: Elute the column with an appropriate solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary. A common eluent system is a gradient of ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity, purity, and enantiomeric excess of this compound must be rigorously confirmed using a combination of analytical techniques.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, methine, and methyl protons, confirming the chemical structure. The ¹H NMR spectrum of (S)-1-(4-Methylphenyl)ethanol in CDCl₃ shows the following characteristic peaks: δ 1.48 (d, J = 6.4 Hz, 3H), 1.91 (s, 1H), 2.35 (s, 3H), 4.85 (q, J = 4.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H), 7.26 (d, J = 7.2 Hz, 2H).[11]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum further corroborates the structure by showing the expected number of signals for the different carbon environments. The ¹³C NMR spectrum of (S)-1-(4-Methylphenyl)ethanol in CDCl₃ displays peaks at: δ 21.1, 25.1, 70.3, 125.4, 129.2, 137.2, 142.9.[11]

-

Mass Spectrometry (GC-MS): Electron ionization mass spectrometry typically shows a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.[12][13]

Enantiomeric Purity Analysis

The determination of enantiomeric excess (e.e.) is critical and is typically performed using chiral chromatography.

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral alcohols.[14][15]

Illustrative Chiral HPLC Method:

-

Column: Chiralcel OD-H (or similar polysaccharide-based column)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Elution: The two enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

For volatile compounds like this compound, chiral GC is an excellent alternative for determining enantiomeric purity. Cyclodextrin-based chiral stationary phases are commonly used.[16]

Illustrative Chiral GC Method:

-

Column: A capillary column with a chiral stationary phase such as Chirasil-DEX CB.[11]

-

Carrier Gas: Nitrogen or Helium.[11]

-

Temperature Program: An isothermal or gradient temperature program is used to achieve optimal separation. For example, an isothermal temperature of 125 °C has been reported.[11]

-

Detector: Flame Ionization Detector (FID)

-

Expected Elution: The (R) and (S) enantiomers will exhibit different retention times on the chiral column.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Chiral alcohols are key structural motifs in many biologically active compounds.[1] Its defined stereochemistry allows for the stereospecific construction of target molecules, which is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The versatility of this compound also extends to its use as a chiral auxiliary or in the synthesis of chiral ligands for asymmetric catalysis, further highlighting its importance in the field of organic chemistry.[2]

Conclusion

This compound is a cornerstone chiral intermediate with broad applicability in scientific research and industrial manufacturing. A comprehensive understanding of its properties, coupled with robust and reliable methods for its synthesis, purification, and analysis, is essential for its effective utilization. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently incorporate this important chiral synthon into their research and development endeavors. The continued exploration of new catalytic systems and synthetic strategies will undoubtedly further expand the utility of this compound in the creation of novel and impactful molecules.

References

- Material Safety Data Sheet (MSDS). (2020-07-07). [Source details not fully provided in search results]

- 1-(4-Methylphenyl)

- Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols. Benchchem.

- 1-(4-Methylphenyl)ethanol | 536-50-5. J&K Scientific.

- Supporting information for - The Royal Society of Chemistry.

- 1-(4-Methylphenyl)ethanol. Chem-Impex.

- 1-(4-Methylphenyl)ethanol(536-50-5) 1H NMR spectrum. ChemicalBook.

- CAS 536-50-5: 1-(4-Methylphenyl)ethanol. CymitQuimica.

- Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone. Benchchem.

- SAFETY D

- 1-(4-Methylphenyl)ethanol | 536-50-5. ChemicalBook.

- 1-(4-Methylphenyl)ethanol - Optional[MS (GC)] - Spectrum. SpectraBase.

- p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817. PubChem.

- Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois.

- Kinetic resolution. Wikipedia.

- Efficient method development for chiral separation by using CHIRAL ART columns. [Source details not fully provided in search results]

- A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)

- Chiral HPLC separation: str

- Kinetic Resolution of Racemic Mixtures via Enantioselective Photoc

- A Guide to the Analysis of Chiral Compounds by GC. [Source details not fully provided in search results]

- Chiral HPLC Separ

- Ethanone, 1-(4-methylphenyl)-. the NIST WebBook.

- 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum. ChemicalBook.

- Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378).

- This compound | 42070-92-8. Benchchem.

- A Comparative Guide to the Enzymatic Kinetic Resolution of Racemic 1-(Furan-2-yl)ethanol. Benchchem.

- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. NIH.

- Purification of Organic Compounds by Flash Column Chromatography. [Source details not fully provided in search results]

- Synthesis of (R)-1-(4-biphenyl)

- Carbon Monoxide and Hydrogen (Syngas)

- Kinetic Resolutions. Ready Lab - UT Southwestern, Dallas, Texas.

- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.

- Isolation And Purification Of Substance By Column Chrom

- Purification: How to Run a Flash Column. Department of Chemistry : University of Rochester.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(4-Methylphenyl)ethanol | 536-50-5 [chemicalbook.com]

- 4. CAS 536-50-5: 1-(4-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 16. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Physical Characteristics of (R)-1-(p-Tolyl)ethanol

Abstract

(R)-1-(p-Tolyl)ethanol is a chiral aromatic alcohol of significant interest in the fields of asymmetric synthesis, pharmaceuticals, and materials science. Its utility as a chiral building block and auxiliary necessitates a comprehensive understanding of its physical and chemical properties for predictable and reproducible application. This technical guide provides an in-depth analysis of the core physical characteristics of (R)-1-(p-Tolyl)ethanol, intended for researchers, scientists, and professionals in drug development. We present key physicochemical data, spectroscopic profiles, and standardized protocols for its characterization, ensuring a foundation of scientific integrity and practical utility.

Introduction

The precise control of molecular chirality is a cornerstone of modern chemistry, particularly in the development of stereospecific catalysts and enantiomerically pure active pharmaceutical ingredients (APIs). (R)-1-(p-Tolyl)ethanol, also known as (R)-4-methyl-α-methylbenzyl alcohol, serves as a valuable chiral synthon. Its stereogenic center, bearing a hydroxyl group, allows for its use as a precursor to other chiral molecules or as a resolving agent.

The efficacy and reliability of this compound in synthetic workflows are directly dependent on its purity and well-defined physical properties. This guide is structured to provide not just a list of these properties, but also the scientific context and experimental causality behind their determination. By adhering to principles of expertise, authoritativeness, and trustworthiness, we aim to equip the scientific community with a robust foundational understanding of this key chemical entity.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is the first step in any rigorous scientific investigation. (R)-1-(p-Tolyl)ethanol is defined by the following identifiers:

-

IUPAC Name: (1R)-1-(4-methylphenyl)ethanol

-

Molecular Formula: C₉H₁₂O[1]

-

CAS Number: 1517-71-1 (for the (R)-enantiomer)

-

Synonyms: (R)-(+)-4,α-Dimethylbenzyl alcohol, (R)-(+)-Methyl-p-tolylcarbinol

The structure consists of a benzene ring substituted with a methyl group at the para-position (position 4) and a 1-hydroxyethyl group at position 1. The "(R)" designation refers to the specific spatial arrangement of the substituents around the chiral carbon atom (the carbon bonded to the hydroxyl group), as defined by the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

The physical state and behavior of (R)-1-(p-Tolyl)ethanol under various conditions are critical for its handling, storage, and use in reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless liquid or crystalline solid | [1] |

| Odor | Faint, mild floral aromatic odor | [1] |

| Melting Point | 35.0 °C (308.2 K) | [1] |

| Boiling Point | 218-220 °C (at 760 mmHg) | [1][2][3] |

| Density | 0.987 - 1.0071 g/cm³ at 20°C | [1][2][3] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.523 | [2] |

| Solubility | Soluble in organic solvents (alcohols, ether, acetone); limited solubility in water | [1] |

Expert Insight: The melting point of 35°C is significant.[1] Depending on the ambient laboratory temperature, the compound can exist as either a liquid or a solid.[1] This necessitates careful handling; if solidified, it must be gently warmed to ensure homogeneity before sampling. The hydroxyl group imparts polarity, allowing for hydrogen bonding and limited solubility in water, while the aromatic p-tolyl group ensures its solubility in a wide range of organic solvents.[1]

Optical Properties: The Signature of Chirality

As a chiral molecule, the most defining physical characteristic of (R)-1-(p-Tolyl)ethanol is its ability to rotate the plane of polarized light. This property, known as optical activity, is the primary method for confirming the enantiomeric identity and purity of the sample.

-

Specific Rotation: [α]²⁹_D_ = +44.06° (c = 0.54, CH₂Cl₂)

This value indicates that the (R)-enantiomer is dextrorotatory (rotates light to the right). The magnitude of the rotation is dependent on the concentration, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm).

Protocol: Measurement of Optical Rotation

The causality behind this experiment is to verify both the stereochemical identity (the direction of rotation) and the enantiomeric excess (the magnitude of rotation compared to a known standard) of the sample.

-

Preparation: Accurately prepare a solution of (R)-1-(p-Tolyl)ethanol in a specified solvent (e.g., dichloromethane) at a known concentration (c, in g/100 mL). Ensure the sample is completely dissolved and the solution is free of bubbles and solid particles.

-

Instrumentation: Calibrate a polarimeter using a blank (pure solvent).

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution.

-

Data Acquisition: Measure the observed rotation (α_obs_).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs_ / (c * l)

-

Validation: Compare the calculated specific rotation to the literature value. A value close to the reference confirms high enantiomeric purity.

Spectroscopic Profile for Structural Confirmation

Spectroscopy provides an electronic and vibrational fingerprint of the molecule, essential for confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms. For (R)-1-(p-Tolyl)ethanol, the expected signals are:

-

~7.2-7.4 ppm: Multiplet, 4H (Aromatic protons of the p-substituted ring).

-

~4.9 ppm: Quartet, 1H (Methine proton, -CH(OH)-).

-

~2.3 ppm: Singlet, 3H (Methyl protons of the tolyl group, Ar-CH₃).

-

~1.9 ppm: Singlet (broad), 1H (Hydroxyl proton, -OH). The chemical shift of this proton is variable and depends on concentration and solvent.

-

~1.5 ppm: Doublet, 3H (Methyl protons adjacent to the chiral center, -CH(OH)CH₃).[4]

-

-

¹³C NMR (Carbon NMR): This provides information on the carbon skeleton.

-

~146 ppm: Quaternary carbon (aromatic C attached to the ethyl group).

-

~129 ppm: Aromatic CH carbons.

-

~125 ppm: Aromatic CH carbons.

-

~70 ppm: Methine carbon (-CH(OH)-).

-

~25 ppm: Methyl carbon (-CH(OH)CH₃).

-

~21 ppm: Tolyl methyl carbon (Ar-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

~3350 cm⁻¹ (broad): O-H stretch, characteristic of the alcohol group. The broadness is due to hydrogen bonding.[5]

-

~3000-2850 cm⁻¹: C-H stretches from the aromatic and alkyl groups.

-

~1610, 1515 cm⁻¹: C=C stretches within the aromatic ring.

-

~1050-1260 cm⁻¹: C-O stretch, confirming the alcohol functionality.[5]

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Molecular Ion (M⁺): m/z = 136.19

-

Major Fragments: Fragmentation typically involves the loss of a methyl group (m/z = 121) or water (m/z = 118), followed by other characteristic cleavages.

Comprehensive Characterization Workflow

To ensure the quality and identity of a sample of (R)-1-(p-Tolyl)ethanol, a logical workflow should be followed. This process validates the material from initial receipt to final application.

Caption: Workflow for the comprehensive physical characterization of (R)-1-(p-Tolyl)ethanol.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols when handling any chemical.

-

Hazard Identification: (R)-1-(p-Tolyl)ethanol is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2][7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7][8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[7][8] Keep away from incompatible materials such as strong oxidizing agents.[7][8]

-

Fire Safety: The compound is a combustible liquid.[2] Use dry chemical, foam, or carbon dioxide extinguishers. Avoid using water, as it may spread the fire.[7]

Conclusion

(R)-1-(p-Tolyl)ethanol is a chiral alcohol with a well-defined set of physical characteristics that are crucial for its application in advanced chemical synthesis. Its identity, purity, and stereochemical integrity are confirmed through a combination of physicochemical measurements, comprehensive spectroscopic analysis, and optical rotation studies. By following the structured characterization workflow and adhering to the necessary safety protocols outlined in this guide, researchers and drug development professionals can confidently and effectively utilize this important chiral building block in their work.

References

-

1-(p-tolyl)ethanol | Solubility of Things. (n.d.). Retrieved January 18, 2026, from [Link]

-

p-tolylmethanol | CAS#:589-18-4 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

-

Supporting Information for "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Iridium Complexes with Monodentate Ligands". (n.d.). Retrieved January 18, 2026, from [Link]

-

1-p-Tolylethanol, (-)- | C9H12O | CID 6993963 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Electronic Supplementary Information for "Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds". (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Supporting Information for "Enantioselective Iridium-Catalyzed Hydrosilylation of Ketones". (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds | Spectroscopy Online. (2022, May 1). Retrieved January 18, 2026, from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1-(对甲苯基)乙醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(4-Methylphenyl)ethanol | 536-50-5 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 1-p-Tolylethanol, (-)- | C9H12O | CID 6993963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. p-tolylmethanol | CAS#:589-18-4 | Chemsrc [chemsrc.com]

A Technical Guide to the Stereoisomers of 1-Phenylethanol Derivatives

Abstract

1-Phenylethanol and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fragrances.[1][2][3] The stereochemistry of these molecules is of paramount importance as different enantiomers often exhibit distinct biological activities.[4] This in-depth technical guide provides a comprehensive overview of the stereoisomers of 1-phenylethanol derivatives, targeting researchers, scientists, and professionals in drug development. The guide delves into the core principles of their synthesis, separation, and characterization, with a strong emphasis on the practical application of these methodologies. We will explore both asymmetric synthesis and chiral resolution techniques, providing detailed, field-proven protocols. Furthermore, this guide will cover the essential analytical techniques for determining enantiomeric purity, ensuring the trustworthiness and validity of the described methods.

Introduction: The Significance of Chirality in 1-Phenylethanol Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemistry and pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with other chiral molecules, such as biological receptors and enzymes. This differential interaction often leads to significant differences in their pharmacological, toxicological, and metabolic profiles.[4]

1-Phenylethanol, with its chiral center at the carbinol carbon, exists as two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. These enantiomers and their derivatives serve as valuable intermediates in the synthesis of numerous bioactive compounds. For instance, (S)-1-phenylethanol is a precursor for medicinal agents with antidiabetic, antidepressant, and antirabic activities.[5] (R)-1-phenylethanol is utilized in the synthesis of ophthalmic preservatives and inhibitors of cholesterol absorption.[3][5] Given the distinct biological roles of each enantiomer, the ability to synthesize and analyze enantiomerically pure 1-phenylethanol derivatives is a critical requirement in the pharmaceutical and fine chemical industries.

This guide will provide a structured approach to understanding and mastering the stereochemistry of 1-phenylethanol derivatives, from foundational principles to advanced applications.

Synthesis of Enantiomerically Enriched 1-Phenylethanol Derivatives

The preparation of single enantiomers of 1-phenylethanol derivatives can be broadly categorized into two main strategies: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: The Direct Approach to Chirality

Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral precursor, most commonly through the reduction of the corresponding acetophenone derivative. This approach is often more economical and efficient than resolving a racemic mixture.

2.1.1. Biocatalytic Asymmetric Reduction

Enzymes, particularly ketoreductases (KREDs), are highly efficient and stereoselective catalysts for the reduction of ketones.[6] Whole-cell biocatalysis, utilizing microorganisms such as Lens culinaris (lentil), Pichia glucozyma, and various soil fungal isolates, offers a green and cost-effective method for producing chiral alcohols.[6][7]

The enantioselectivity of these bioreductions is governed by Prelog's rule and can be influenced by factors such as pH, temperature, and the electronic and steric properties of the substituents on the acetophenone ring.[7] For example, the enzymatic reduction of acetophenone derivatives using Lens culinaris can yield both (R) and (S)-alcohols with enantiomeric excesses (ee) ranging from 68–99%.[7]

Experimental Protocol: Bioreduction of Acetophenone using Lens culinaris [7]

-

Preparation: Suspend 20 g of fresh lentils (Lens culinaris) in 80 mL of distilled water.

-

Substrate Addition: Add 100 mg of the desired acetophenone derivative to the lentil suspension.

-

Incubation: Incubate the mixture on an orbital shaker at 150 rpm and 30°C for 72 hours. The pH of the distilled water is typically around 5.6.

-

Work-up: After incubation, filter the mixture to remove the plant material. Extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Dry the organic extract over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting alcohol by column chromatography. Determine the enantiomeric excess using chiral HPLC or GC.

2.1.2. Chemocatalytic Asymmetric Reduction

Transition metal complexes with chiral ligands are widely used for the asymmetric reduction of ketones. Ruthenium-based catalysts, in particular, have shown excellent activity and enantioselectivity. For instance, a complex of [{RuCl2(p-cymene)}2] with a pseudo-dipeptide ligand can efficiently reduce various acetophenone derivatives to their corresponding alcohols with high yields and enantiomeric excesses using 2-propanol as a hydrogen source.[8][9]

Another powerful method involves the use of chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, for the asymmetric reduction of ketones with borane reagents.[10]

Figure 1: Pathways for the asymmetric reduction of acetophenone derivatives.

Chiral Resolution: Separating Enantiomers

2.2.1. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method that leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer in a racemic mixture.[2] Lipases catalyze the acylation of the alcohol, and due to their chiral active site, one enantiomer reacts at a significantly faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol.[1][11]

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly effective biocatalyst for the kinetic resolution of 1-phenylethanol.[1][2] The choice of acyl donor is critical, with vinyl acetate being commonly used to drive the reaction to completion due to the tautomerization of the vinyl alcohol byproduct.[2]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol [2][12]

-

Reaction Setup: In a sealed glass vial, dissolve (R,S)-1-phenylethanol (e.g., 240 mM) and vinyl acetate (e.g., 3-5 equivalents) in a suitable organic solvent like n-hexane.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 11 mg/mL) to the reaction mixture.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 42°C) for a specific duration (e.g., 75 minutes), monitoring the reaction progress by chiral HPLC or GC.

-

Termination and Work-up: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

Separation: Remove the solvent and excess acyl donor under reduced pressure. Separate the unreacted alcohol from the esterified product using column chromatography.

-

Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product.

2.2.2. Dynamic Kinetic Resolution

A significant drawback of kinetic resolution is the 50% theoretical yield for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. Niobium salts, such as niobium phosphate hydrate, have been shown to be effective racemization agents for (S)-1-phenylethanol, enabling a chemoenzymatic DKR process in combination with a lipase.[12]

Figure 2: General scheme for the lipase-catalyzed kinetic resolution of 1-phenylethanol.

Analytical Techniques for Chiral Separation and Quantification

Accurate determination of the enantiomeric composition is crucial for the successful development and application of chiral 1-phenylethanol derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most robust and widely used techniques for this purpose.[13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the separation of 1-phenylethanol enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol modifier like 2-propanol, is critical for achieving optimal resolution.

| Stationary Phase | Mobile Phase | Flow Rate | Temperature | Detection | Reference |

| Lux Cellulose-3 | n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v) | 1.0 mL/min | 15 °C | UV at 254 nm | [14] |

| Daicel Chiralcel OD-H | n-hexane / isopropanol (95:5, v/v) | 0.4 mL/min | Ambient | UV | |

| Chiralcel OB | n-hexane / isopropanol | - | - | UV | [2] |

Table 1: Exemplary Chiral HPLC Conditions for the Separation of 1-Phenylethanol Enantiomers.

Experimental Protocol: Chiral HPLC Analysis of 1-Phenylethanol Enantiomers [13]

-

Mobile Phase Preparation: Prepare the mobile phase according to the desired method (see Table 1). Degas the mobile phase using sonication or vacuum filtration.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve the 1-phenylethanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Injection and Data Acquisition: Inject the prepared sample onto the column and record the chromatogram.

-

Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers to determine their respective concentrations and calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile chiral compounds like 1-phenylethanol. Cyclodextrin-based chiral stationary phases are commonly used.

| Stationary Phase | Oven Temperature | Carrier Gas | Injection | Detection | Reference |

| Astec® CHIRALDEX™ B-PM | 120 °C | Helium, 24 psi | 1 µL, 80:1 split | FID, 250 °C | [15] |

Table 2: Exemplary Chiral GC Conditions for the Separation of 1-Phenylethanol Enantiomers.

Conclusion and Future Perspectives

The stereoisomers of 1-phenylethanol derivatives represent a cornerstone in the synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals. This guide has provided a comprehensive overview of the key methodologies for their preparation and analysis. The choice between asymmetric synthesis and chiral resolution will depend on factors such as the desired enantiomer, cost, scalability, and available resources.